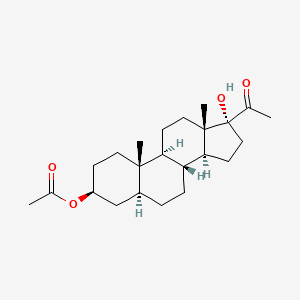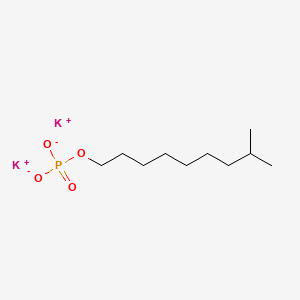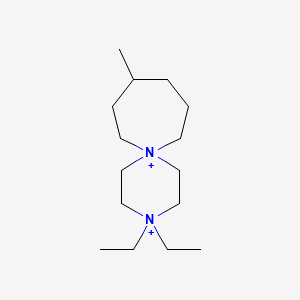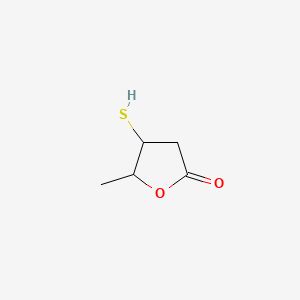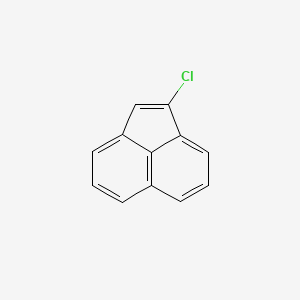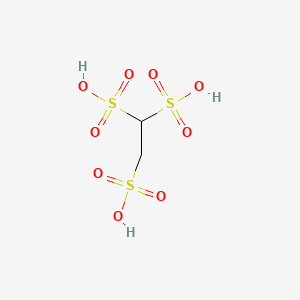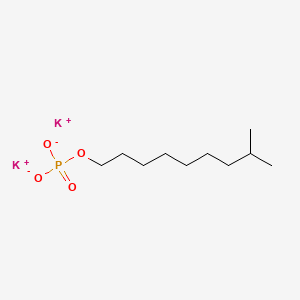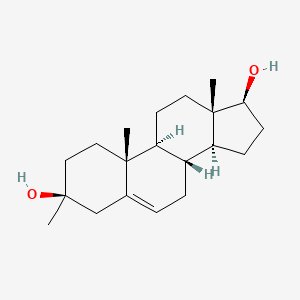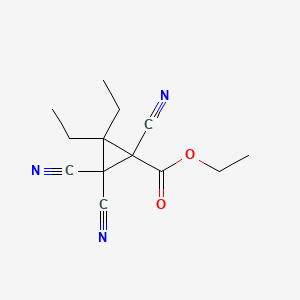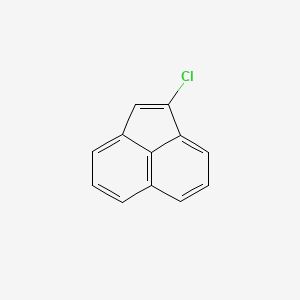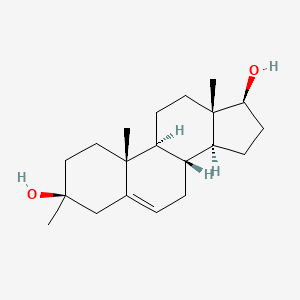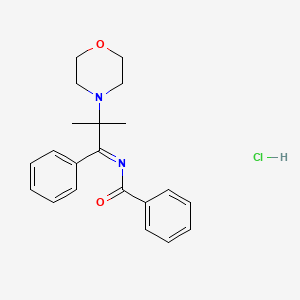
Piperazine, 1-(3-((1-methylethyl)amino)-2-pyridinyl)-4-((3-methyl-1H-indol-2-yl)carbonyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperazine, 1-(3-((1-methylethyl)amino)-2-pyridinyl)-4-((3-methyl-1H-indol-2-yl)carbonyl)- is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves multi-step organic reactions. One common method is the nucleophilic substitution reaction where a piperazine ring is introduced to a pre-functionalized aromatic system. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of such compounds usually involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps like crystallization, filtration, and purification using techniques like column chromatography.
化学反应分析
Types of Reactions
Piperazine derivatives can undergo various chemical reactions, including:
Oxidation: Conversion of the piperazine ring to its N-oxide form.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation or alkylation of the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific substituents on the piperazine ring and the aromatic system. For example, oxidation might yield N-oxide derivatives, while substitution could introduce various functional groups onto the aromatic ring.
科学研究应用
Piperazine derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their interactions with biological macromolecules.
Medicine: Investigated for their potential as therapeutic agents, particularly in the treatment of neurological disorders and infections.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of piperazine derivatives often involves interaction with specific molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate biological pathways, leading to therapeutic effects. For example, some piperazine derivatives act as inhibitors of neurotransmitter reuptake, thereby increasing the levels of neurotransmitters in the synaptic cleft.
相似化合物的比较
Similar Compounds
Piperidine derivatives: Similar in structure but with a different ring system.
Morpholine derivatives: Contain an oxygen atom in the ring, leading to different chemical properties.
Quinoline derivatives: Contain a fused aromatic ring system, often used in antimalarial drugs.
Uniqueness
Piperazine derivatives are unique due to their versatile chemical reactivity and wide range of biological activities. Their ability to interact with various molecular targets makes them valuable in drug discovery and development.
属性
CAS 编号 |
136817-30-6 |
|---|---|
分子式 |
C22H27N5O |
分子量 |
377.5 g/mol |
IUPAC 名称 |
(3-methyl-1H-indol-2-yl)-[4-[3-(propan-2-ylamino)pyridin-2-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H27N5O/c1-15(2)24-19-9-6-10-23-21(19)26-11-13-27(14-12-26)22(28)20-16(3)17-7-4-5-8-18(17)25-20/h4-10,15,24-25H,11-14H2,1-3H3 |
InChI 键 |
QQFPIFOITOLHFJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(NC2=CC=CC=C12)C(=O)N3CCN(CC3)C4=C(C=CC=N4)NC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


